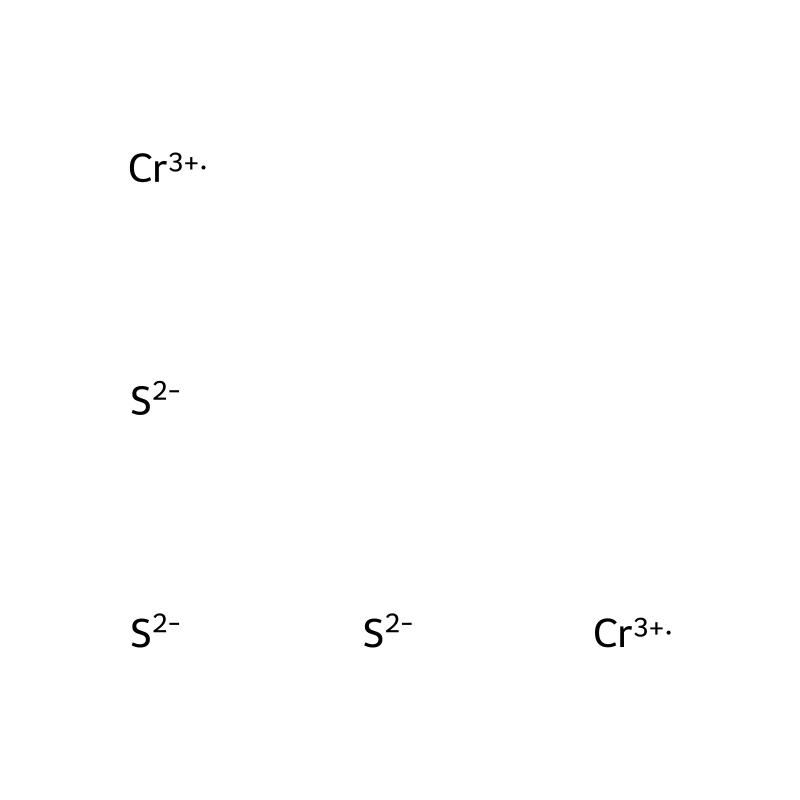Chromium sulfide (Cr2S3)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Energy Storage: Supercapacitors
Field: Materials Science, Electronics
Electrocatalytic Activity: Oxygen Evolution Reaction
Field: Chemical Engineering
Solid Lubricant
Field: Mechanical Engineering
Application: Chromium Sulfide Powder is used as a solid lubricant in high-temperature, high-pressure settings.
Method: It is applied as a coating to minimize friction and wear.
Photocatalysis
Application: Cr2S3 is used in photocatalytic applications.
Metalworking
Application: Chromium Sulfide Powder is commonly used as an additive in metalworking processes.
Method: It is added to the formulation of cutting fluids and coolants.
Crystal Structure Analysis
Field: Materials Science
Application: Chromium sulfide (Cr2S3) is used in the study of crystal structures.
Method: The crystal structure of Cr2S3 is analyzed using X-Ray Diffraction and other techniques.
Semiconductor
Field: Electronics
Application: Chromium (II) sulfide is used as a semiconductor.
Catalyst
Application: Chromium (II) sulfide is also used as a catalyst.
Chromium sulfide, with the chemical formula Cr₂S₃, is an inorganic compound characterized by its brown-black hexagonal crystal structure. It has a molecular weight of approximately 200.19 g/mol and a density of about 3.77 g/cm³. This compound is primarily known for its role in high-temperature reactions and as a semiconductor material with potential applications in various fields, including photonics and catalysis .
This compound is relatively stable but can decompose when exposed to water, leading to the release of sulfur and chromium oxides . Its interactions in high-temperature environments make it suitable for use in solid lubricants and catalysts.
Chromium sulfide has been studied for its biological activity, particularly in the context of photocatalysis and antibacterial properties. Research indicates that when combined with other materials, such as cobalt oxide, it exhibits enhanced photocatalytic activity under ultraviolet light. Additionally, it has demonstrated significant antioxidant properties, which may have implications for biomedical applications .
The synthesis of chromium sulfide can be achieved through various methods:
- Direct Combination: Heating chromium metal with sulfur at high temperatures.
- Chemical Vapor Deposition: This method allows for the study of structural transformations under controlled conditions.
- Solvothermal Synthesis: Utilizing solvents to facilitate the reaction at elevated temperatures and pressures .
Each method can yield different structural and morphological characteristics of the resultant chromium sulfide.
Chromium sulfide is often compared with other metal chalcogenides due to their similar structural and electronic properties. Here are some notable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Manganese sulfide | MnS | Exhibits magnetic properties; used in electronics |
| Iron sulfide | FeS | Known for its role in geochemistry and catalysis |
| Cobalt sulfide | CoS | Used in batteries; exhibits good conductivity |
| Nickel sulfide | NiS | Important for battery technology; shows unique phases |
| Zinc sulfide | ZnS | Widely used in luminescent materials |
Chromium sulfide stands out due to its specific semiconductor properties and unique phase transition behaviors under varying temperature conditions, which are not as pronounced in some of these other compounds .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 25 of 29 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 29 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








